3-(4-(4-Bromophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
3-(4-(4-Bromophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that features a triazole ring, a bromophenyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Bromophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multi-step organic reactions. One common route includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the bromophenyl and pyridine groups via substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Bromophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group or the triazole ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
3-(4-(4-Bromophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-(4-Bromophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(4-Chlorophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
- 3-(4-(4-Fluorophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
- 3-(4-(4-Methylphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
Uniqueness
The uniqueness of 3-(4-(4-Bromophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications.
Properties
CAS No. |
477333-41-8 |
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Molecular Formula |
C21H17BrN4S |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
3-[4-(4-bromophenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C21H17BrN4S/c1-15-4-6-16(7-5-15)14-27-21-25-24-20(17-3-2-12-23-13-17)26(21)19-10-8-18(22)9-11-19/h2-13H,14H2,1H3 |
InChI Key |
OMCUVOYDYOZPKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Origin of Product |
United States |
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